molecular formula C16H18N4O2S B2947596 1-(4-(Pyrrolidine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea CAS No. 941988-58-5

1-(4-(Pyrrolidine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea

Cat. No.: B2947596
CAS No.: 941988-58-5
M. Wt: 330.41
InChI Key: JLAAMAMOYYHCEU-UHFFFAOYSA-N
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Description

1-(4-(Pyrrolidine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyrrolidine ring, a thiazole ring, and a urea moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Pyrrolidine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the thiazole intermediate.

    Urea Formation: The final step involves the reaction of the thiazole-pyrrolidine intermediate with an isocyanate derivative to form the urea moiety.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. The specific methods can vary depending on the scale of production and the desired application.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Pyrrolidine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

1-(4-(Pyrrolidine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 1-(4-(Pyrrolidine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.

Comparison with Similar Compounds

1-(4-(Pyrrolidine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea can be compared with other similar compounds, such as:

    1-(4-(Pyrrolidine-1-carbonyl)thiazol-2-yl)-3-(phenyl)urea: Similar structure but with a phenyl group instead of a p-tolyl group.

    1-(4-(Pyrrolidine-1-carbonyl)thiazol-2-yl)-3-(m-tolyl)urea: Similar structure but with a m-tolyl group instead of a p-tolyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-methylphenyl)-3-[4-(pyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c1-11-4-6-12(7-5-11)17-15(22)19-16-18-13(10-23-16)14(21)20-8-2-3-9-20/h4-7,10H,2-3,8-9H2,1H3,(H2,17,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLAAMAMOYYHCEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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